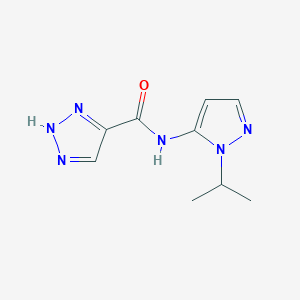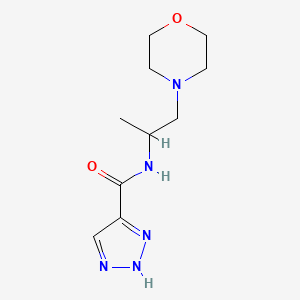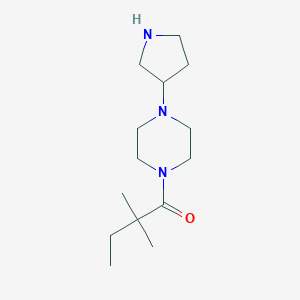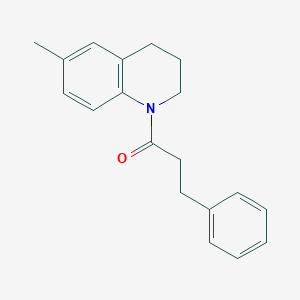![molecular formula C13H18N2O2 B6642650 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It is a cyclic amino acid derivative that has been shown to exhibit potent biological activity, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid is complex and multifaceted. It has been shown to interact with various biological targets, including enzymes, receptors, and ion channels, through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction leads to the modulation of the target's activity, resulting in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid are diverse and dependent on the specific biological target being modulated. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects, among others. Furthermore, it has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which play critical roles in cellular proliferation, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid in lab experiments include its potent biological activity, its diverse range of applications, and its potential as a lead compound for drug discovery. However, its limitations include its relatively complex synthesis, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for the research and development of 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the identification of novel biological targets for modulation. Additionally, the compound's potential as a lead compound for drug discovery should be explored further, with a focus on developing more potent and selective derivatives. Finally, its potential applications in the treatment of various diseases should be investigated, with a focus on developing more effective and targeted therapeutics.
Métodos De Síntesis
The synthesis of 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid involves several steps, including the preparation of the starting materials, the reaction conditions, and the purification process. The synthesis can be achieved through the reaction of 2-methyl-3-pyridylamine with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then converted to the final compound through a series of chemical transformations, including oxidation, hydrolysis, and esterification.
Aplicaciones Científicas De Investigación
The scientific research application of 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid is vast and varied. It has been shown to exhibit potent activity against various biological targets, including enzymes, receptors, and ion channels. As such, it has the potential to be used in the development of novel therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-[(2-methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-12(3-2-8-14-9)15-11-6-4-10(5-7-11)13(16)17/h2-3,8,10-11,15H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDREWWXUKOYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)
![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)


![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)

![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)
![N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)

![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)